

# Adamantyl-CHMINACA: A Technical Pharmacological Profile

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## Compound of Interest

Compound Name: Achminaca

Cat. No.: B2672532

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## Introduction

Adamantyl-CHMINACA, also known as **ACHMINACA**, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged within the constantly evolving landscape of new psychoactive substances. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. The incorporation of a bulky adamantyl group is a notable feature, distinguishing it from many earlier generations of synthetic cannabinoids and influencing its interaction with cannabinoid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of Adamantyl-CHMINACA, intended to serve as a resource for researchers and drug development professionals. The information presented herein is based on available scientific literature and aims to detail its receptor binding, functional activity, and known metabolic pathways, alongside detailed experimental protocols for its characterization.

## Chemical and Physical Properties

Property	Value
Formal Name	N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Chemical Formula	C <sub>25</sub> H <sub>33</sub> N <sub>3</sub> O
Molecular Weight	391.5 g/mol

## Pharmacological Data

The pharmacological data for Adamantyl-CHMINACA is still emerging. The following tables summarize the available quantitative data for Adamantyl-CHMINACA and structurally related compounds to provide a comparative context. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

### Table 1: Cannabinoid Receptor Binding Affinity

No specific  $K_i$  values for Adamantyl-CHMINACA at CB1 and CB2 receptors were found in the reviewed literature. The table below presents data for the structurally similar compound AB-CHMINACA to provide context.

Compound	Receptor	$K_i$ (nM)	Radioligand	Cell Line	Reference
AB-CHMINACA	CB1	0.78	[ $^3$ H]CP55,940	-	<a href="#">[1]</a>
AB-CHMINACA	CB2	0.45	[ $^3$ H]CP55,940	-	<a href="#">[1]</a>

### Table 2: Cannabinoid Receptor Functional Activity

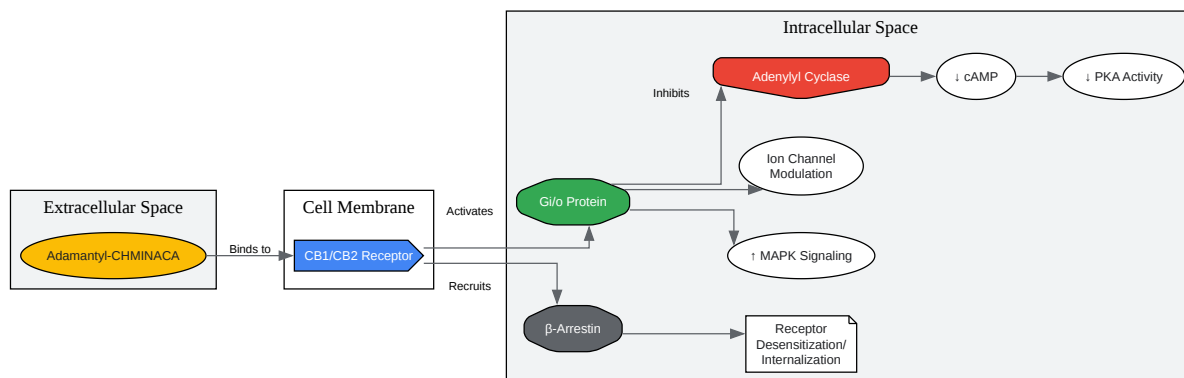
Compound	Assay Type	Receptor	$EC_{50}$ (nM)	$E_{max}$ (%)	Reference Compound	Reference
A-CHMINACA	$\beta$ -arrestin 2 Recruitment	CB1	159	142	JWH-018	

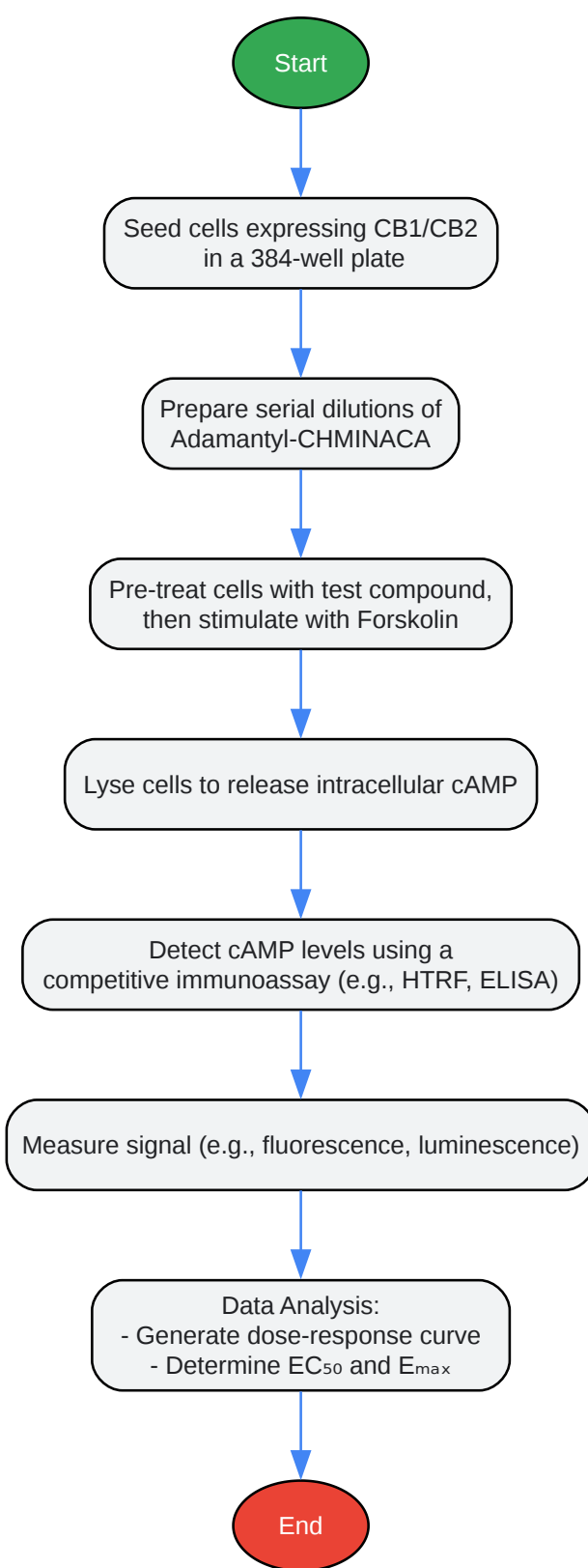
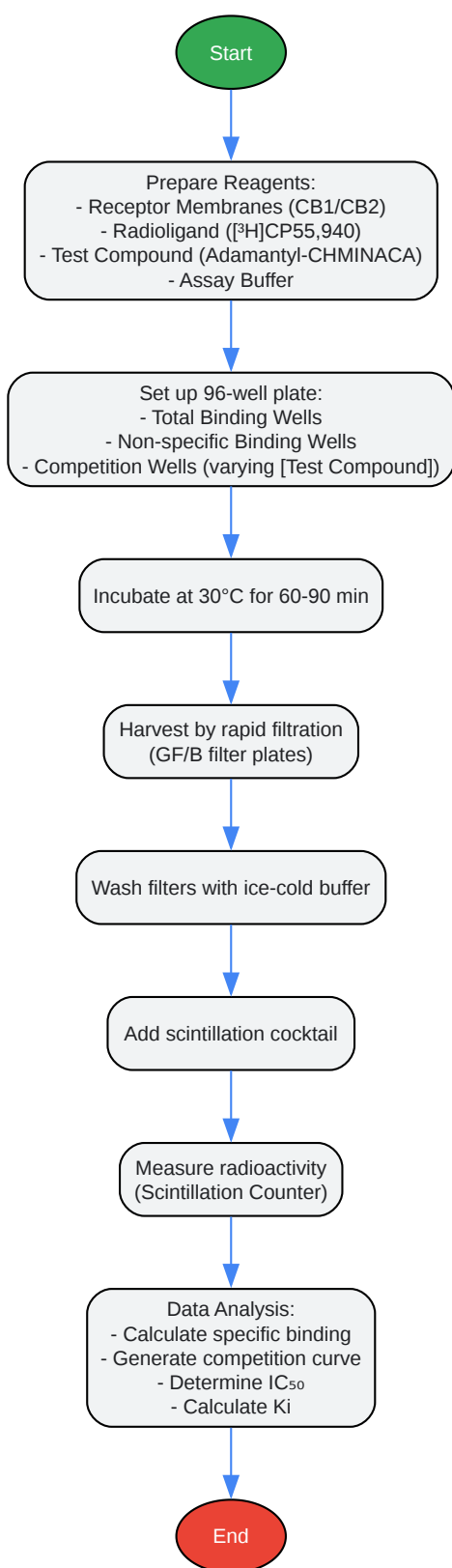
Note: "A-CHMINACA" is presumed to be Adamantyl-CHMINACA.

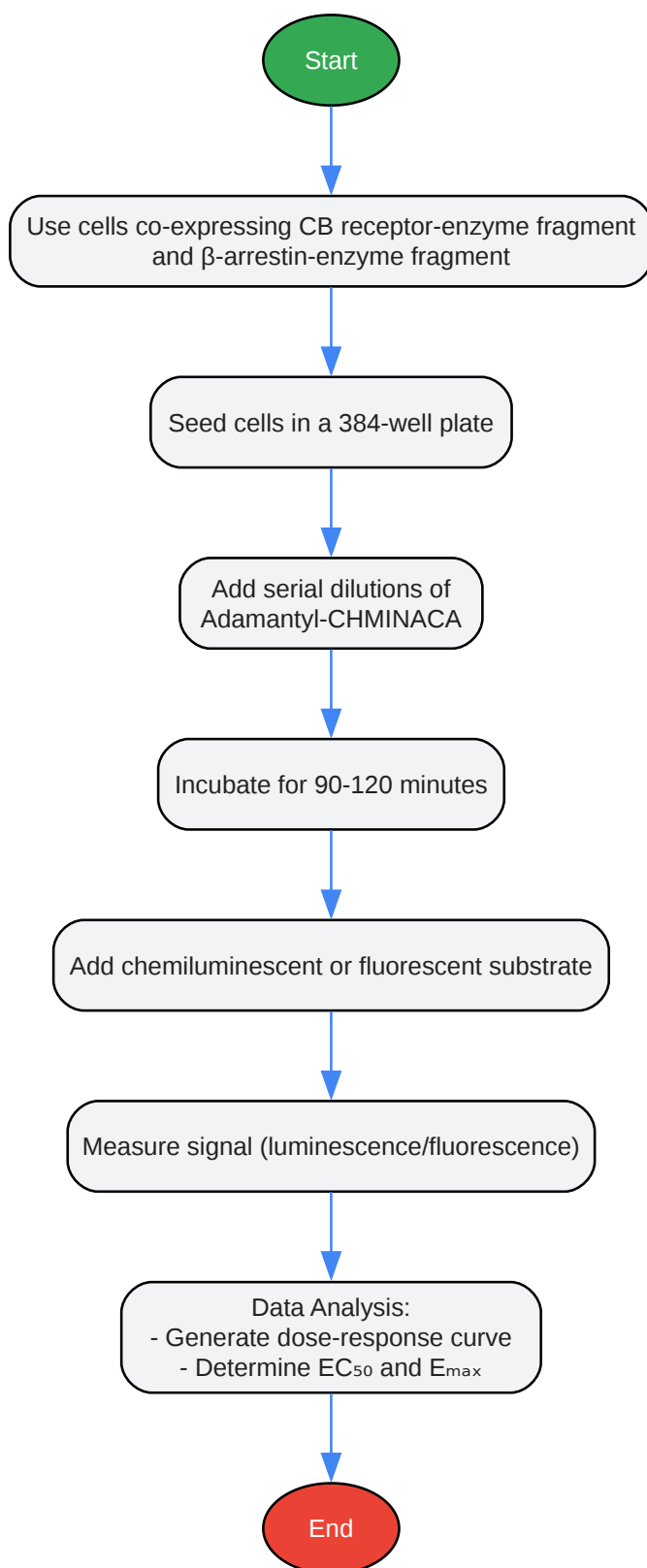
## Signaling Pathways

As a potent agonist at cannabinoid receptors CB1 and CB2, Adamantyl-CHMINACA is expected to activate canonical G-protein signaling pathways. Upon binding, it likely induces a

conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Furthermore, like many other SCRAs, it can induce the recruitment of  $\beta$ -arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.







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## References

- 1. Achminaca|C25H33N3O|Synthetic Cannabinoid [benchchem.com]
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